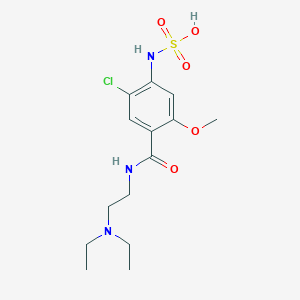

![molecular formula C15H21F3O2Si B132663 4'-[(叔丁基二甲基甲硅烷氧基)甲基]-2,2,2-三氟苯乙酮 CAS No. 87736-75-2](/img/structure/B132663.png)

4'-[(叔丁基二甲基甲硅烷氧基)甲基]-2,2,2-三氟苯乙酮

描述

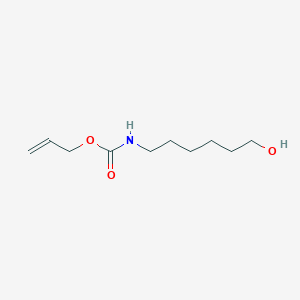

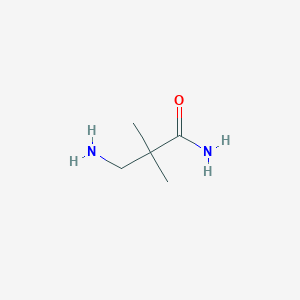

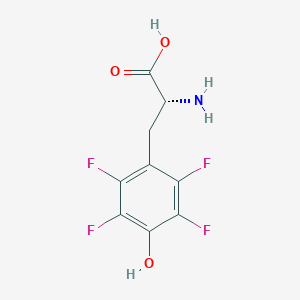

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C15H21F3O2Si . It is a colorless to almost colorless transparent liquid .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl (TBDMS) ethers with other reagents . For instance, a sequential one-pot synthesis for the oxidation of primary and secondary TBDMS ethers uses the presence of PhIO or PhI (OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .

Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyldimethylsilyloxy group attached to a benzyl group, which is further attached to a trifluoroacetyl group . The average mass of the molecule is 318.41 Da .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the molecule can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Physical And Chemical Properties Analysis

This compound has a boiling point of 145 °C at 0.8 mmHg and a flash point of 148 °C . It has a refractive index of 1.47 and a density of 1.09 g/mL at 25 °C .

科学研究应用

Organic Synthesis and Medicinal Chemistry

The synthesis of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone involves interesting transformations, such as the intramolecular thermal Huisgen azide–alkyne cycloaddition . Researchers have explored its potential as a building block in organic synthesis. Additionally, partially saturated [1,2,3]triazolo[1,5-a]pyridine moieties (to which this compound belongs) have been investigated as side chains in novel potassium channel modulators for nervous system disorders . Medicinal chemistry applications include Ca^2+ channel inhibitors, α1-adrenoreceptor blockers, and neural nitric oxide synthase inhibitors.

Ionic Liquids and Metal Ion Extraction

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has found application in the construction of bicyclic fused triazolium ionic liquids. These low-viscosity ionic liquids are designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides . Their potential extends to dye-sensitized solar cells.

Callus Cultures and Phytochemical Quantification

In plant biology, related compounds like 4-methyl-2-trimethylsililoxy-acetophenone have been quantified in callus cultures . Understanding their presence and role in plant metabolism contributes to our knowledge of phytochemicals.

作用机制

Target of Action

Tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They are particularly useful for protecting hydroxyl groups during reactions .

Mode of Action

The compound interacts with its targets by forming a silyl ether bond. This bond is relatively stable under a variety of conditions, making it an effective protecting group . The TBDMS group can be removed under mildly acidic conditions or by treatment with fluoride ions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. In general, the use of TBDMS ethers can influence the course of organic synthesis reactions by preventing unwanted side reactions involving the protected hydroxyl groups .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density , suggest that it may have low water solubility and could be lipophilic. These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the compound’s action is the protection of sensitive functional groups during chemical reactions. This allows for more selective and controlled reactions, leading to higher yields and fewer unwanted byproducts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of fluoride ions can trigger the removal of the TBDMS group .

属性

IUPAC Name |

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTKHPCHUVZRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516857 | |

| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone | |

CAS RN |

87736-75-2 | |

| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

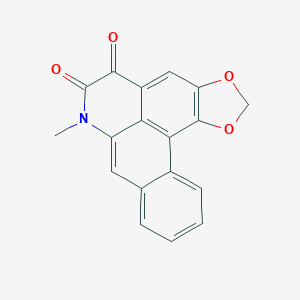

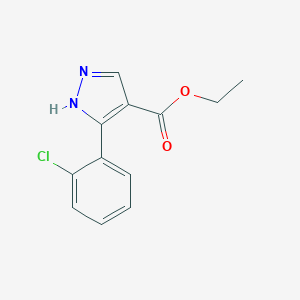

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)